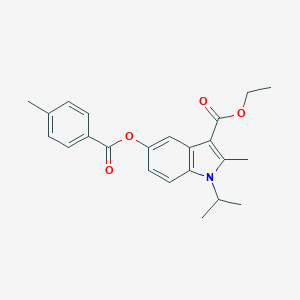
Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes an indole core substituted with various functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core is of interest in the study of biological processes and the development of bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or inhibit specific enzymes involved in disease processes .
相似化合物的比较
Similar Compounds
Ethyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate: This compound shares a similar structure but has a benzofuran core instead of an indole core.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents, showing antiviral activity.
Uniqueness
Ethyl 1-isopropyl-2-methyl-5-[(4-methylbenzoyl)oxy]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the indole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
312584-74-0 |
|---|---|
分子式 |
C23H25NO4 |
分子量 |
379.4g/mol |
IUPAC 名称 |
ethyl 2-methyl-5-(4-methylbenzoyl)oxy-1-propan-2-ylindole-3-carboxylate |
InChI |
InChI=1S/C23H25NO4/c1-6-27-23(26)21-16(5)24(14(2)3)20-12-11-18(13-19(20)21)28-22(25)17-9-7-15(4)8-10-17/h7-14H,6H2,1-5H3 |
InChI 键 |
WNOXMOWWCVOMGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















